Endothelin Receptor Antagonism: Pyrimidin-2-yloxy Sulfamides vs. Isoxazole and Chloro-methoxy Sulfamoylbenzamides
The target compound falls within the generic scope of pyrimidine-sulfamide endothelin receptor antagonists disclosed in patent CA2431675A1 [1]. While specific IC50 data for 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide is not publicly disclosed, the patent family establishes that the 2-pyrimidinyloxy substitution pattern, in conjunction with the ethyl-linked sulfamoylphenyl tail, is a key pharmacophore for dual ETA/ETB receptor blockade. In contrast, the isoxazole analog S07-2008 (IC50 0.16 µM) is a selective AKR1C3 inhibitor with no reported endothelin activity , and the chloro-methoxy derivative is a glyburide synthesis byproduct with sulfonylurea receptor affinity rather than endothelin receptor antagonism . This demonstrates that the pyrimidine ring is not a passive replacement but a determinant of target selectivity within the sulfamoylbenzamide class.
| Evidence Dimension | Target selectivity (endothelin receptor vs. AKR1C3 vs. sulfonylurea receptor) |
|---|---|
| Target Compound Data | Predicted ETA/ETB dual antagonist based on patent Markush structure |
| Comparator Or Baseline | S07-2008 (isoxazole): AKR1C3 IC50 0.16 µM; 5-chloro-2-methoxy analog: sulfonylurea receptor activity |
| Quantified Difference | Qualitative shift in primary target family (endothelin → AKR1C3 → SUR) upon heterocycle or benzamide substitution change |
| Conditions | Patent-inferred pharmacophore model vs. published enzyme/receptor assay data |
Why This Matters
Procurement for endothelin-focused research requires the pyrimidin-2-yloxy motif; ordering an isoxazole or chloro-methoxy analog will result in a compound with a different primary target.
- [1] CA2431675A1 – Novel sulfamides and their use as endothelin receptor antagonists. Google Patents, 2001. View Source
